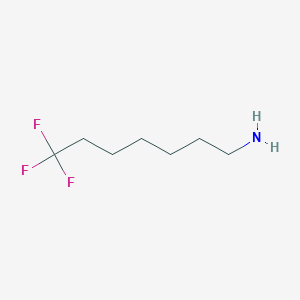

7,7,7-Trifluoro-heptylamine

Description

Contemporary Significance of Fluorinated Organic Molecules in Chemical Sciences

The introduction of fluorine into organic compounds profoundly alters their physical, chemical, and biological properties. numberanalytics.comacs.org The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the small size of the fluorine atom are key factors that contribute to these changes. mdpi.comacs.org In medicinal chemistry, for example, the replacement of hydrogen with fluorine can block metabolic pathways, thereby increasing a drug's half-life. mdpi.com The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance a compound's lipophilicity, which can improve its permeability through cell membranes and its binding affinity to biological targets. mdpi.combeijingyuji.comontosight.ai This has led to the inclusion of fluorinated motifs in a significant percentage of commercially available drugs. cas.cn Beyond pharmaceuticals, fluorinated organic molecules are integral to the development of advanced materials like polymers with high thermal stability and specialized coatings. acs.orgcore.ac.uk

The Distinctive Role of Fluorinated Alkylamines in Synthetic Methodologies and Molecular Design

Fluorinated alkylamines are a pivotal class of compounds that combine the influential properties of fluorine with the versatile reactivity of the amine functional group. The presence of fluorine atoms, particularly on the alkyl chain, significantly impacts the basicity of the amine. For instance, the pKa value of an amine decreases as the number of fluorine atoms increases, which can be a crucial factor in drug design and synthesis. ethernet.edu.etnottingham.ac.uk This modulation of basicity can enhance a molecule's bioavailability and alter its interaction with physiological targets. ethernet.edu.etnih.gov

From a synthetic standpoint, fluorinated alkylamines serve as valuable building blocks for constructing more complex fluorinated molecules. nih.govmdpi.com The development of novel synthetic methods, such as catalytic aminofluorination of alkenes, provides direct access to a wide array of β-fluoroalkylamines, which are highly sought after in medicinal chemistry. nih.gov These methodologies often feature high regioselectivity and functional group tolerance, expanding the toolkit available to organic chemists for creating novel molecular architectures. nih.gov

Overview of Research Directions for 7,7,7-Trifluoro-heptylamine and Analogous Structures

While specific research on this compound is not extensively documented in publicly available literature, the broader field of long-chain fluorinated amines points toward several promising research avenues. A primary focus is their application as building blocks in the synthesis of biologically active compounds. The long alkyl chain combined with the terminal trifluoromethyl group in this compound suggests its potential utility in creating molecules with tailored lipophilicity and metabolic stability for drug discovery. beijingyuji.comontosight.ai

Furthermore, research into analogous structures, such as other fluorinated alkylamines, highlights their importance in developing new synthetic methodologies. nih.govnih.gov Investigations could explore the reactivity of the amine group in this compound for various transformations, such as N-alkylation, acylation, and participation in cross-coupling reactions. The influence of the remote trifluoromethyl group on the reactivity and properties of the resulting products would be a key area of study.

Another direction involves the study of the physicochemical properties of this compound and its derivatives. Understanding its pKa, lipophilicity (logP), and solubility would provide valuable data for its rational application in medicinal chemistry and materials science. researchgate.netnih.gov The synthesis and characterization of new compounds derived from this compound would contribute to the growing library of fluorinated molecules available for screening in various applications.

Interactive Data Table: Properties of Related Compounds

To provide context for the potential characteristics of this compound, the following table presents data for related chemical compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Heptylamine (B89852) | 111-68-2 | C₇H₁₇N | 115.22 | sigmaaldrich.com |

| 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | 18931-61-8 | C₁₀H₆BrF₃O₂ | 295.05 | sigmaaldrich.com |

| 2,2,3,4,4,5,5,6,6,7,7,7-Dodecafluoro-3-(trifluoromethyl)heptanoic acid | Not Available | C₈HF₁₅O₂ | 414.07 | nih.gov |

| 4-bromophenyl trifluoromethanesulfonate | 66107-30-0 | C₇H₄BrF₃O₃S | 305.07 | rsc.org |

| 4-methoxyphenyl trifluoromethanesulfonate | 66107-29-7 | C₈H₇F₃O₄S | 272.19 | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,7,7-trifluoroheptan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3N/c8-7(9,10)5-3-1-2-4-6-11/h1-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKNPPZFMYCEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7,7,7 Trifluoro Heptylamine and Analogous Trifluoroalkyl Amines

Direct N-Trifluoromethylation Strategies for Amine Scaffolds

Direct N-trifluoromethylation involves the attachment of a trifluoromethyl (-CF3) group to the nitrogen atom of an amine. This transformation is of significant interest as it can modulate the basicity, lipophilicity, and metabolic stability of the parent molecule. chinesechemsoc.orgacs.org Various strategies have been developed, each with unique advantages concerning reagent stability, reaction mechanism, and substrate scope.

Utilizing Bench-Stable Trifluoromethylation Reagents

A significant advancement in N-trifluoromethylation has been the development and application of bench-stable reagents that are easier and safer to handle than gaseous or highly reactive alternatives. nih.govresearchgate.net These reagents typically act as electrophilic or radical sources of the trifluoromethyl group. Prominent examples include hypervalent iodine compounds, known as Togni reagents, and sulfonium-based salts like the Umemoto reagent. chinesechemsoc.orgrsc.org

More recently, reagents such as (Me₄N)SCF₃ have gained prominence for their role in a formal umpolung strategy, which will be discussed later. nih.govmdpi.com Another approach involves using a combination of readily available reagents to achieve the transformation. For instance, the use of CS₂ and AgF provides a one-step method for the N-trifluoromethylation of secondary amines, converting them into N-CF₃ compounds. chinesechemsoc.org These methods often exhibit good functional group tolerance, making them suitable for the late-stage modification of complex molecules. nih.gov

Table 1: Examples of Bench-Stable Reagents for N-Trifluoromethylation

| Reagent Class | Specific Example | Typical Application | Reference |

|---|---|---|---|

| Hypervalent Iodine | Togni Reagents | Electrophilic trifluoromethylation of amines and heterocycles. | chinesechemsoc.orgrsc.org |

| Sulfonium Salts | Umemoto Reagents | Electrophilic trifluoromethylation of various nucleophiles, including amines. | chinesechemsoc.orgrsc.org |

| Trifluoromethylthiolate Salt | (Me₄N)SCF₃ (with AgF) | Umpolung strategy for trifluoromethylation of secondary amines. | nih.govresearchgate.netnih.gov |

Radical-Based N-Trifluoromethylation Approaches

Radical-based methods offer an alternative pathway for forming the N-CF₃ bond. These reactions often proceed under mild conditions, sometimes initiated by light, and can exhibit unique selectivity. chemrxiv.org One notable example is the site-specific deaminative trifluoromethylation of aliphatic primary amines. chemrxiv.orgnih.gov In this process, a primary amine is converted into an intermediate, such as an N-anomeric amide, which then reacts with a trifluoromethyl source like bpyCu(CF₃)₃ (Grushin's reagent) under blue light irradiation. chemrxiv.orgnih.gov Mechanistic studies suggest the reaction proceeds through a radical mechanism, demonstrating the utility of radical coupling in C-CF₃ bond formation from an amine precursor. chemrxiv.orgnih.gov While this specific method results in a C-CF₃ bond by replacing the amino group, other radical approaches can directly target the N-H bond for N-trifluoromethylation. rsc.org

Umpolung Strategies in N-Trifluoromethylamine Synthesis

Umpolung, or polarity inversion, provides a powerful and non-intuitive strategy for N-trifluoromethylation. A highly successful example involves the reaction of secondary amines with the bench-stable salt (Me₄N)SCF₃ and silver fluoride (B91410) (AgF). nih.govresearchgate.netnih.gov This one-pot method is rapid, operationally simple, and proceeds at room temperature. nih.govresearchgate.net

The reaction mechanism involves a formal umpolung of the SCF₃⁻ anion. nih.govnih.gov The secondary amine reacts with (Me₄N)SCF₃ to form a thiocarbamoyl fluoride intermediate, which is a highly electrophilic species. researchgate.netmdpi.com This intermediate is then desulfurized and fluorinated by AgF to yield the final N-trifluoromethylated amine. researchgate.netmdpi.com This strategy displays excellent functional group tolerance, allowing for the trifluoromethylation of molecules containing esters, nitriles, amides, and heterocycles. researchgate.net A copper-catalyzed electrophilic amination has also been developed, representing another robust umpolung methodology for synthesizing N-CF₃ compounds. strath.ac.uk

Table 2: Selected Examples of Umpolung N-Trifluoromethylation

| Amine Substrate | Reagents | Yield | Reference |

|---|---|---|---|

| Dibenzylamine | (Me₄N)SCF₃, AgF | 98% | researchgate.netnih.gov |

| L-Proline derivative | (Me₄N)SCF₃, AgF | 93% | researchgate.netnih.gov |

| Tetracaine | (Me₄N)SCF₃, AgF | 97% | researchgate.net |

Stereoselective Installation of Trifluoromethyl Groups into Amines

The synthesis of chiral amines containing a trifluoromethyl group is of high importance, as the stereochemistry of a molecule is critical to its biological activity. Several stereoselective methods have been developed to install a trifluoromethyl group either at or adjacent to a newly formed stereocenter.

One effective approach is the enantioselective organocatalytic reduction of trifluoromethyl ketoimines. rsc.org Using a Lewis base catalyst and trichlorosilane, this metal-free method can produce chiral amines with a trifluoromethyl group directly attached to the stereocenter in high yields and with excellent enantiomeric excess (up to 98% e.e.). rsc.org

Biocatalysis offers another powerful tool for stereoselective synthesis. Engineered variants of cytochrome c₅₅₂ have been used to catalyze the asymmetric insertion of a carbene into the N-H bond of an amine. acs.orgnih.gov This method provides a direct route to optically active α-trifluoromethyl amino esters with high yields and enantioselectivity. acs.orgnih.gov

Furthermore, the stereospecific isomerization of α-chiral allylic amines can be used to synthesize γ-trifluoromethylated aliphatic amines containing two stereocenters. acs.org This organocatalytic method, followed by a diastereoselective reduction, demonstrates excellent control over both diastereo- and enantioselectivity. acs.org

Multi-step Synthetic Routes to 7,7,7-Trifluoro-heptylamine

In contrast to direct N-trifluoromethylation, multi-step syntheses build the desired molecule from smaller, often fluorinated, precursors. This approach is necessary for the synthesis of primary amines like this compound, where the trifluoromethyl group is located at the terminus of an alkyl chain rather than directly on the nitrogen atom.

Alkylation and Reductive Amination with Fluorinated Precursors

A robust and widely used strategy for synthesizing primary amines is the reductive amination of aldehydes or ketones. organic-chemistry.orguni-bayreuth.deresearchgate.net For the synthesis of this compound, this strategy would begin with a seven-carbon precursor that already contains the terminal trifluoromethyl group, such as 7,7,7-trifluoroheptanal.

The general process of reductive amination involves two key transformations:

Imine Formation: The carbonyl group of the fluorinated aldehyde (or ketone) reacts with an amine source, typically ammonia (B1221849) for primary amine synthesis, to form an imine intermediate.

Reduction: The resulting imine is then reduced to the corresponding amine.

This can be performed as a one-pot reaction where the carbonyl compound, ammonia, and a reducing agent are combined. organic-chemistry.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity, or catalytic hydrogenation (H₂) over a metal catalyst like Palladium on carbon (Pd/C) or a bimetallic Co/Sc catalyst. organic-chemistry.orguni-bayreuth.de The use of 2,2,2-trifluoroethanol (B45653) as a solvent has also been shown to facilitate reductive alkylations with sodium borohydride (B1222165) without the need for a catalyst. organic-chemistry.org

Alternatively, the reaction can be carried out in a stepwise fashion where the imine is formed first and then isolated before being reduced in a separate step. The choice between a one-pot or two-step procedure depends on the stability of the reactants and intermediates. Given the presence of the electron-withdrawing trifluoromethyl group, the reactivity of the precursor aldehyde would be a key consideration in optimizing the reaction conditions. Biocatalytic methods using reductive aminase (RedAm) enzymes also present a modern alternative for the reductive amination of fluorinated ketones. whiterose.ac.uk

Table 3: General Conditions for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent / Catalyst | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Ammonia | Sodium Triacetoxyborohydride | Dichloroethane (DCE) | Room Temperature | organic-chemistry.org |

| Aldehyde/Ketone | Ammonia | H₂ / Pd/C | Methanol (B129727)/Ethanol | Room Temp, H₂ pressure | organic-chemistry.org |

| Aldehyde | Ammonia | Sodium Borohydride | 2,2,2-Trifluoroethanol | Room Temperature | organic-chemistry.org |

Incorporation of the Trifluoromethyl Group via Fluoroalkylation of Unsaturated Systems

The introduction of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physical and chemical properties. A primary strategy for synthesizing α-trifluoromethyl amines involves the fluoroalkylation of unsaturated systems, such as imines. This approach is valued for its directness in forming the crucial C-CF₃ bond.

One notable method involves the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. researchgate.net These chiral imines serve as versatile substrates for producing enantiomerically enriched polyfluoroalkyl amines and their derivatives. The reactions include the reduction of the C=N bond and addition reactions with various nucleophiles, where the sulfinyl group effectively directs the stereochemical outcome. researchgate.net

Another advanced strategy is the dynamic kinetic resolution-enabled stereoselective fluoroalkylation. This method has been successfully applied to the synthesis of chiral β-fluoro amines through the reaction of imines with a fluoromethyl sulfoximine (B86345) reagent. cas.cn Mechanistic studies indicate that the chirality is induced from the sulfur stereocenter of the sulfoximine to the new fluorine-bearing carbon stereocenter via the dynamic kinetic resolution of an α-fluorinated carbanion intermediate. cas.cn This protocol demonstrates broad substrate scope and can be extended to difluoroalkylation reactions. cas.cn

The table below summarizes different approaches for the synthesis of trifluoromethyl amines from unsaturated precursors.

| Method | Substrate | Reagent/Catalyst | Key Feature |

| Asymmetric Functionalization | N-(tert-butylsulfinyl)polyfluoroalkyl imines | Organometallic reagents, C-H acids | Utilizes a chiral auxiliary to direct stereochemistry. researchgate.net |

| Dynamic Kinetic Resolution | Imines | Fluoroalkyl sulfoximine reagent | Achieves high stereoselectivity for chiral β-fluoro amines. cas.cn |

| Nucleophilic Addition | Aryl CF₃ imines | Diorganozinc reagents | Direct alkylation of the imine to form amines with an alkyl group at the stereogenic center. nih.gov |

| Palladium-Catalyzed Addition | N,O-acetals of trifluoroacetaldehyde | Arylboroxines / Pd(II)-PyOX catalyst | Effective for synthesizing benzylic α-trifluoromethyl amines. nih.gov |

Chemoenzymatic Synthesis of Related Fluorinated Amines

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts, offering a powerful approach for producing enantiomerically pure fluorinated amines. These methods are particularly valuable for creating chiral building blocks for pharmaceuticals. scilit.com

A notable example is the development of a chemoenzymatic cascade for the enantioselective synthesis of chiral α-mono- and difluoromethyl amines from β-keto-acid esters. acs.org This process involves two main steps: an organo-enzymatic decarboxylative fluorination followed by a bienzymatic reductive amination. When implemented in a continuous-flow system, this method achieved a space-time yield of up to 19.7 g L⁻¹ h⁻¹, a 35-fold increase compared to batch systems using free enzymes, and demonstrated high operational stability. acs.org

Another successful application involves the kinetic dynamic enzymatic resolution to produce enantiomerically pure fluorine-substituted β-methylphenylethylamines. scilit.com This methodology employs lipases to achieve a high degree of optical purity in the final amine products, which are valuable intermediates for developing new physiologically active compounds. scilit.com Enzyme catalysis has also been used to achieve stereoselectivity in C–F bond formation during the synthesis of fluorinated β-lactams, where an immobilized lipase (B570770) selectively transforms one enantiomer of a racemic mixture. beilstein-journals.org

Copper-Catalyzed Aminofluorination of Alkenes Leading to β-Fluoroalkylamines

The direct 1,2-aminofluorination of alkenes represents an ideal, one-step strategy for accessing β-fluorinated amines from simple starting materials. nih.govnih.gov Copper-catalyzed three-component aminofluorination has emerged as a groundbreaking method to achieve this transformation, overcoming the challenge of the inherent incompatibility between electron-rich alkylamines and electrophilic fluoride sources. nih.govacs.org

This innovative protocol uses a copper catalyst with O-benzoylhydroxylamines as alkylamine precursors and a fluoride source like Et₃N·3HF. nih.govacs.org The reaction proceeds via an electrophilic amination of the alkene. Mechanistic studies suggest the formation of amine- and carbon-centered radical intermediates, which then undergo nucleophilic fluorination to yield the β-fluoroalkylamine product. nih.govacs.org A key aspect of this method is the dual role of Et₃N·3HF, which acts as both a nucleophilic fluoride source and an acid to facilitate the formation of the aminyl radical species. nih.govacs.org

This copper-catalyzed aminofluorination features several advantages:

Broad Scope : It is applicable to a wide range of alkenes, including commodity vinyl arenes and 1,3-dienes. nih.govacs.org

High Regioselectivity : The method provides excellent control over the position of the amine and fluorine substituents. nih.govacs.org

Mild Conditions : The reaction proceeds under gentle conditions, enhancing its practicality. acs.org

Good Functional Group Tolerance : It is compatible with a variety of functional groups, making it suitable for complex molecule synthesis. nih.govacs.org

This approach has been highlighted for its utility in the rapid synthesis of β-fluoridated amine-containing pharmaceuticals and other bioactive compounds. nih.govnih.gov

Mechanochemical Synthesis of Fluorinated Imines as Intermediates

Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a green and efficient alternative to traditional solvent-based synthesis. The solvent-free mechanochemical synthesis of fluorinated imines provides a convenient and rapid route to these crucial intermediates, which are starting materials for producing fluorinated amines and other fine chemicals. nih.govresearchgate.net

This method typically involves the manual or mechanical grinding of equimolar amounts of a fluorinated aldehyde with an amine at room temperature. nih.govresearchgate.net Research has shown that this technique can produce the desired imines in good to excellent yields in as little as 15 minutes. nih.gov The yields are often comparable or even superior to those obtained through conventional synthesis methods. researchgate.net

The process is applicable to a variety of substrates, including differently fluorinated benzaldehydes and a range of anilines and chiral benzylamines. nih.govmdpi.com The structures of the resulting imines are confirmed using NMR spectroscopy and, in some cases, X-ray crystallography. nih.govresearchgate.net This synthetic approach not only contributes to preventing environmental pollution by eliminating the need for solvents but can also be easily scaled up for larger syntheses. nih.govresearchgate.net

The table below details examples of reactants used in the mechanochemical synthesis of fluorinated imines.

| Aldehyde Reactant | Amine Reactant | Key Advantage |

| Variously fluorinated benzaldehydes | Anilines | Solvent-free, rapid reaction (15 min), high yields. nih.govresearchgate.net |

| Fluorinated benzaldehydes | Chiral benzylamines | High yields, environmentally friendly, scalable. nih.govresearchgate.net |

| 2,3,4,5,6-pentafluorobenzaldehyde | Aromatic amines | Synthesis of highly fluorinated imine intermediates. mdpi.com |

| 2,6-difluorobenzaldehyde | Anilines | Efficient formation of sterically hindered imines. mdpi.com |

Reactivity and Derivatization Strategies for 7,7,7 Trifluoro Heptylamine

Functional Group Transformations of the Amine Moiety

The primary amine group in 7,7,7-trifluoro-heptylamine is a key site for a variety of chemical transformations. Its reactivity allows for the synthesis of a diverse range of derivatives with applications in materials science and medicinal chemistry.

Nucleophilic Substitution Reactions

The amine group of this compound can act as a nucleophile, participating in substitution reactions. libretexts.orgencyclopedia.pub In these reactions, the electron-rich nitrogen atom attacks an electron-deficient center, leading to the displacement of a leaving group. libretexts.org This fundamental reactivity is crucial for the synthesis of more complex molecules.

The efficiency of nucleophilic substitution reactions is influenced by several factors, including the nature of the electrophile, the leaving group, and the reaction conditions. pressbooks.pub For instance, the reaction of amines with alkyl halides is a classic example of nucleophilic substitution, resulting in the formation of secondary or tertiary amines. encyclopedia.pub The specific mechanism of these reactions can be either SN1 (unimolecular) or SN2 (bimolecular), depending on the structure of the reactants. libretexts.orgsavemyexams.com

Formation of Amides and Other Nitrogen-Containing Derivatives

The formation of amides is a common and important transformation of primary amines like this compound. Amides are typically synthesized by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or an acid anhydride. nih.gov These reactions are fundamental in peptide synthesis and the creation of various functional materials. rsc.org

The direct condensation of an amine and a carboxylic acid often requires coupling agents to facilitate the reaction. nih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov The use of such reagents allows for amide bond formation under mild conditions. nih.gov

Beyond amides, the amine group can be converted into a wide array of other nitrogen-containing functionalities. For example, reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. Imines can be formed through condensation with aldehydes or ketones. nii.ac.jp Furthermore, more complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals, can be synthesized through cyclization reactions involving the amine group. acs.orgacs.orgmdpi.comnih.gov The synthesis of nitrogen-containing heterocycles often involves multi-step sequences or one-pot reactions where the amine participates in ring-forming steps. mdpi.com

Oxidative and Reductive Transformations

The amine moiety of this compound can undergo both oxidative and reductive transformations. Oxidative reactions can lead to the formation of various nitrogen-containing compounds. For example, primary amines can be oxidized to imines, which can then be further transformed. nii.ac.jp Specific oxidizing agents and conditions can be chosen to achieve the desired product. nih.gov

Reductive amination is a powerful method for forming C-N bonds and is a key transformation for amines. archive.org This process involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net This two-step one-pot procedure is widely used to synthesize more complex secondary and tertiary amines. bohrium.com The choice of reducing agent is critical for the success of the reaction. researchgate.net

Derivatization for Enhanced Analytical Methodologies

To improve the detection and quantification of this compound in analytical methods such as chromatography, derivatization is often employed. This involves chemically modifying the analyte to enhance its physicochemical properties, making it more suitable for separation and detection. greyhoundchrom.comthermofisher.com

Pre-column Derivatization for Chromatographic Analysis (e.g., HPLC, GC)

Pre-column derivatization is a technique where the analyte is chemically modified before its introduction into the chromatographic system. lcms.czactascientific.com This is particularly useful for compounds like primary amines that may exhibit poor chromatographic behavior or lack a strong chromophore for UV detection. thermofisher.com Derivatization can improve the volatility of the analyte for Gas Chromatography (GC) or enhance its retention and detection for High-Performance Liquid Chromatography (HPLC). thermofisher.comnih.gov

For HPLC analysis of amines, a variety of derivatizing reagents are available. thermofisher.com These reagents react with the primary amine group to form a stable derivative with improved chromatographic properties and detectability. thermofisher.com The choice of reagent depends on the specific analytical requirements, such as the desired detection method (e.g., UV-Vis or fluorescence) and the nature of the sample matrix. greyhoundchrom.com Automated pre-column derivatization systems can streamline this process, reducing sample handling and improving reproducibility. lcms.cz

Table 1: Common Pre-column Derivatization Reagents for Amines in HPLC

| Derivatizing Reagent | Abbreviation | Detection Method | Comments |

|---|---|---|---|

| o-Phthalaldehyde (B127526) | OPA | Fluorescence | Reacts with primary amines in the presence of a thiol. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV | Reacts with both primary and secondary amines to form stable derivatives. thermofisher.comlongdom.org |

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl-Cl | Fluorescence, UV | Forms highly fluorescent derivatives. |

| Phenylisothiocyanate | PITC | UV | Reacts with primary and secondary amines to form phenylthiocarbamoyl derivatives. rsc.org |

This table is generated based on information from multiple sources.

Fluorescent and Chromophoric Tagging

A key strategy in the derivatization of amines for analytical purposes is the introduction of a fluorescent or chromophoric tag. thermofisher.com This process, known as tagging, significantly enhances the sensitivity of detection, particularly for HPLC with fluorescence or UV-Vis detectors. squ.edu.om

Fluorescent Tagging: Fluorescent tags are molecules that, when attached to the analyte, impart fluorescence, allowing for highly sensitive detection. squ.edu.om Reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used for the fluorescent tagging of primary amines. thermofisher.com The resulting derivatives can be detected at very low concentrations, making this technique suitable for trace analysis. squ.edu.om The choice of fluorescent tag can also influence the excitation and emission wavelengths, which can be optimized to reduce background interference. squ.edu.om For instance, novel fluorigenic labels are continuously being developed to improve detection sensitivity and selectivity. squ.edu.om

Chromophoric Tagging: Chromophoric tagging involves the attachment of a group that strongly absorbs ultraviolet or visible light. scribd.com This is particularly useful when the original analyte lacks a suitable chromophore for UV detection. Reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) and 4-(trifluoromethyl)benzoyl chloride introduce a chromophore into the amine molecule, allowing for its detection by UV-Vis spectrophotometry. greyhoundchrom.com This method, while generally less sensitive than fluorescence detection, is robust and widely applicable. nih.gov

¹⁹F-Tagging and Related Fluorinated Probes for Spectroscopy

The use of fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy is a powerful technique in chemical biology for studying the structure, dynamics, and interactions of macromolecules. The high natural abundance and sensitivity of the ¹⁹F nucleus make it an ideal probe. Molecules containing fluorine, such as this compound, can serve as ¹⁹F-tagging reagents. Once this amine is covalently attached to a larger molecule of interest (e.g., a protein or a drug molecule), the trifluoromethyl (CF₃) group acts as a sensitive reporter.

The ¹⁹F NMR chemical shift of the CF₃ group is highly sensitive to its local microenvironment. Subtle changes in polarity, dielectric constant, or magnetic shielding in the vicinity of the tag can lead to measurable shifts in its resonance signal. For example, when a probe is incorporated into a protein, its chemical shift can provide information about whether it is located in a hydrophobic pocket or exposed to the aqueous solvent. The CF₃ group is particularly advantageous as a probe because the three equivalent fluorine nuclei amplify the signal-to-noise ratio, and rapid methyl rotation helps in obtaining sharper signals.

The derivatization of biomolecules with a ¹⁹F-tag like this compound is typically achieved by forming a stable covalent bond. The primary amine of the heptylamine (B89852) chain can be reacted with a suitable functional group on the target molecule, such as an activated carboxylic acid, to form an amide linkage. This strategy allows for the site-specific introduction of the ¹⁹F NMR probe. For instance, the chemical labeling of amino acids or proteins with trifluoromethyl-containing reagents allows for the detailed study of their structural dynamics and binding interactions. The long heptyl chain of this compound provides flexibility and positions the terminal CF₃ reporter group away from the site of attachment, which can be useful for probing specific regions of a biological system.

The table below summarizes the key characteristics of the trifluoromethyl group as a ¹⁹F NMR probe, which are applicable to this compound when used as a tagging reagent.

| Property | Description | Significance for ¹⁹F NMR |

| Signal Amplification | The CF₃ group contains three magnetically equivalent fluorine nuclei. | Leads to a threefold or greater increase in the signal-to-noise ratio compared to a single fluorine probe. |

| Chemical Shift Sensitivity | The ¹⁹F chemical shift is highly sensitive to the local electronic and dielectric environment. | Allows for the detection of subtle conformational changes, ligand binding events, or changes in solvent exposure. |

| Sharp Resonance Lines | Fast rotation around the C-CF₃ bond helps to average the chemical shift anisotropy (CSA). | Results in narrower, more easily interpretable peaks in the NMR spectrum, especially at high magnetic fields. |

| Distinct Spectral Window | ¹⁹F chemical shifts span a wide range, and the CF₃ group typically appears in a region free from background signals in biological samples. | Minimizes spectral overlap and facilitates unambiguous signal assignment. |

This table provides a generalized summary of the advantages of using a trifluoromethyl group as a ¹⁹F NMR probe, based on established principles.

Strategies for N-Functionalization to Access Diverse Molecular Structures

The primary amine group of this compound is a versatile functional handle that allows for a wide array of chemical modifications, known as N-functionalization. These reactions are fundamental in synthetic chemistry for building more complex molecules and diversifying molecular structures for applications in medicinal chemistry and materials science. The reactivity of the amine is largely dictated by the nucleophilicity of the nitrogen atom. While the strongly electron-withdrawing trifluoromethyl group can influence the properties of a molecule, its placement at the end of a seven-carbon chain in this compound means its electronic effect on the distant amine group is minimal. Therefore, this compound is expected to undergo most of the canonical reactions of a primary alkylamine.

Common strategies for the N-functionalization of primary amines include acylation, alkylation, sulfonylation, and reductive amination.

N-Acylation: This involves the reaction of the amine with an acylating agent, such as an acid chloride, acid anhydride, or an activated ester, to form a stable amide bond. This is one of the most common methods for incorporating the fluorinated alkyl chain into a larger molecule, for example, in the synthesis of bioactive compounds or ¹⁹F-labeled probes.

N-Alkylation: The introduction of alkyl

Applications of 7,7,7 Trifluoro Heptylamine and Its Derivatives in Complex Organic Synthesis

As Building Blocks for Advanced Molecular Architectures

7,7,7-Trifluoro-heptylamine and its derivatives are valuable building blocks in the construction of complex and advanced molecular architectures. Their unique properties, stemming from the presence of the trifluoromethyl group, allow for the synthesis of molecules with tailored characteristics. Organic chemists utilize these fluorinated amines to introduce specific functionalities and to control the spatial arrangement of atoms within a larger molecule. The synthesis of a molecule is a core area of organic chemistry, relying on strategic planning through retrosynthetic analysis and the application of various chemical reactions to form new bonds. lkouniv.ac.in

The incorporation of fluorinated fragments can significantly influence the physical and chemical properties of the resulting molecule. For instance, the trifluoromethyl group is known for its high electronegativity and lipophilicity, which can alter the electronic nature and solubility of the final compound. These characteristics are often sought after in the design of novel materials and pharmaceuticals. The modularity offered by using building blocks like this compound allows for a systematic exploration of structure-property relationships.

Incorporation into Chiral Scaffolds

The integration of this compound and its derivatives into chiral scaffolds is a significant strategy in asymmetric synthesis. Chiral molecules, which are non-superimposable mirror images of each other, play a crucial role in various fields, particularly in pharmaceuticals where the biological activity of enantiomers can differ substantially. The incorporation of a fluorinated moiety like the 7,7,7-trifluoro-heptyl group can impart unique stereoelectronic properties to the chiral scaffold.

Catalytic asymmetric synthesis provides a powerful tool for the construction of enantiomerically enriched compounds. frontiersin.org The presence of the trifluoromethyl group in the amine can influence the stereochemical outcome of reactions, guiding the formation of one enantiomer over the other. This is often due to steric and electronic interactions between the fluorinated substrate and the chiral catalyst. For example, in metal-catalyzed cross-coupling reactions, the electronic nature of the fluorinated amine can affect the reactivity and selectivity of the catalytic cycle.

Furthermore, the resulting chiral amines containing the 7,7,7-trifluoro-heptyl group can themselves serve as valuable chiral building blocks or ligands in subsequent transformations. The development of novel chiral ligands is an ongoing area of research, and the introduction of fluorine can lead to ligands with improved catalytic activity and enantioselectivity. The synthesis of complex chiral molecules often relies on the availability of a diverse toolbox of chiral synthons, and fluorinated amines like this compound contribute to expanding this toolbox.

Design of Bioisosteric Analogues with Modified Chemical Profiles (without biological activity/clinical data)

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in medicinal chemistry to optimize molecular properties. drughunter.comnih.govresearchgate.net The this compound moiety can serve as a bioisostere for other chemical groups, leading to analogues with modified chemical profiles. The substitution of a hydrocarbon chain with its fluorinated counterpart can significantly alter properties such as lipophilicity, metabolic stability, and pKa. drughunter.com

The strong electron-withdrawing nature of the trifluoromethyl group in this compound decreases the basicity of the amine compared to its non-fluorinated analogue. drughunter.com This modification can be crucial in modulating the ionization state of a molecule at physiological pH, which in turn affects its membrane permeability and interaction with biological targets. The steric bulk of the trifluoroalkyl group also provides a different spatial arrangement compared to a simple alkyl chain, which can be exploited to fine-tune the shape and conformation of a molecule. drughunter.com

The design of bioisosteric analogues is a rational approach to drug design that aims to improve the physicochemical and pharmacokinetic properties of a lead compound. nih.gov While this section does not delve into biological activity, the chemical modifications introduced by incorporating this compound can lead to compounds with enhanced solubility, improved metabolic stability, and altered electronic distributions. nih.gov These modified chemical profiles are fundamental to the iterative process of drug discovery and development. drughunter.comnih.gov

| Property | Non-fluorinated Heptylamine (B89852) | This compound |

| Basicity (pKa of conjugate acid) | Higher | Lower drughunter.com |

| Lipophilicity (logP) | Lower | Higher |

| Metabolic Stability | More susceptible to oxidation | Generally more stable |

Contribution to the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of biologically active compounds, natural products, and functional materials. The incorporation of fluorine, and specifically the trifluoromethyl group, into these cyclic systems can have a profound impact on their chemical and physical properties. researchgate.net this compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles bearing a trifluoroalkyl side chain.

The synthesis of these heterocycles can be achieved through a variety of cyclization strategies. researchgate.netorganic-chemistry.org For instance, the primary amine functionality of this compound can participate in condensation reactions with dicarbonyl compounds or their equivalents to form five-, six-, or seven-membered rings. The presence of the trifluoromethyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions. researchgate.net

Furthermore, radical-mediated reactions provide another powerful avenue for the construction of N-heterocycles. acs.org The generation of nitrogen-centered radicals from derivatives of this compound can initiate intramolecular cyclizations onto unsaturated systems, leading to the formation of complex heterocyclic frameworks. The development of synthetic methods that allow for the efficient construction of trifluoromethylated heterocycles is a significant area of research in organic chemistry. researchgate.net

| Heterocycle Class | Synthetic Strategy |

| Pyrrolidines/Piperidines | Reductive amination of dicarbonyls, Intramolecular cyclization researchgate.net |

| Pyridines/Quinolines | Condensation reactions, Friedländer synthesis researchgate.net |

| Imidazoles/Triazoles | Multi-component reactions, Cycloadditions drughunter.com |

| Oxadiazoles/Thiadiazoles | Cyclization of acylthioureas or acylureas |

Role in Polymeric and Material Science Precursors

This compound and its derivatives are increasingly being utilized as precursors in the synthesis of advanced polymeric materials. The incorporation of fluorinated moieties into polymers can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, low surface energy, and unique optical and electronic characteristics. These properties make fluorinated polymers attractive for a wide variety of applications, from high-performance coatings and membranes to advanced electronic devices. researchgate.netgoogle.com

The amine functionality of this compound allows it to be readily incorporated into various polymer backbones through polymerization reactions such as polycondensation or polyaddition. For example, it can be reacted with diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. The resulting polymers will feature the trifluoroheptyl group as a pendant side chain, which can significantly influence the bulk properties of the material.

Plasma polymerization is another technique where amine-containing precursors like heptylamine can be used to create thin functional films. researchgate.net While specific studies on this compound in plasma polymerization are not detailed, the general principles suggest its potential for creating surfaces with low surface energy and high hydrophobicity. The development of new monomers is crucial for advancing polymer science, and fluorinated amines offer a versatile platform for creating materials with tailored properties for specific technological needs. google.com

| Polymer Type | Potential Properties |

| Fluorinated Polyamides | High thermal stability, chemical resistance, low moisture absorption |

| Fluorinated Polyimides | Excellent thermal and oxidative stability, low dielectric constant |

| Fluorinated Polyurethanes | Enhanced hydrolytic stability, biocompatibility |

| Plasma Polymers | Hydrophobic surfaces, low friction coatings researchgate.net |

Spectroscopic and Analytical Characterization Methodologies in Research on 7,7,7 Trifluoro Heptylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 7,7,7-Trifluoro-heptylamine. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the hydrocarbon backbone of this compound. bhu.ac.in ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms present in the molecule. bhu.ac.in The chemical shifts, signal multiplicities, and integration values in these spectra are used to confirm the connectivity of the heptyl chain and the position of the amine group. For instance, the signals corresponding to the methylene (B1212753) groups closer to the electron-withdrawing trifluoromethyl group would be expected to appear at a different chemical shift compared to those further down the alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C1 (CH₂) | 2.6 - 2.8 | Triplet |

| H on C2 (CH₂) | 1.4 - 1.6 | Multiplet |

| H on C3 (CH₂) | 1.3 - 1.5 | Multiplet |

| H on C4 (CH₂) | 1.3 - 1.5 | Multiplet |

| H on C5 (CH₂) | 1.5 - 1.7 | Multiplet |

| H on C6 (CH₂) | 2.0 - 2.3 | Multiplet |

| C1 (CH₂) | 41 - 43 | - |

| C2 (CH₂) | 32 - 34 | - |

| C3 (CH₂) | 28 - 30 | - |

| C4 (CH₂) | 25 - 27 | - |

| C5 (CH₂) | 30 - 32 (quartet, JC-F) | - |

| C6 (CH₂) | 33 - 35 (quartet, JC-F) | - |

| C7 (CF₃) | 124 - 126 (quartet, JC-F) | - |

| Note: These are predicted values and may vary based on the solvent and other experimental conditions. |

Advanced 2D NMR Techniques for Connectivity and Conformation

To gain deeper insights into the molecular structure and conformation of this compound, advanced two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei within the molecule.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments identify protons that are coupled to each other, helping to trace the connectivity of the entire proton network along the heptyl chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms, providing unambiguous assignment of the carbon signals. ed.ac.uk

HOESY (Heteronuclear Overhauser Effect Spectroscopy): ¹H-¹⁹F HOESY experiments can be used to identify through-space interactions between protons and fluorine atoms, providing information about the molecule's conformation. nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). For this compound, MS is used to confirm the molecular formula and to study its fragmentation pattern, which can provide valuable structural clues. The molecular ion peak would correspond to the mass of the protonated molecule [M+H]⁺.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

To analyze complex mixtures or to enhance the separation and identification of this compound, MS is often coupled with chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. researchgate.net The sample is first separated based on its boiling point and polarity by GC, and then each separated component is introduced into the mass spectrometer for detection. Derivatization may sometimes be employed to increase the volatility of the amine for GC analysis. greyhoundchrom.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a versatile technique for a wide range of compounds, including those that are not suitable for GC. researchgate.net The compound is first separated by liquid chromatography and then analyzed by mass spectrometry. Tandem MS (MS/MS) involves selecting a specific ion (e.g., the molecular ion of this compound) and subjecting it to fragmentation to produce a characteristic fragmentation spectrum, which enhances the specificity and sensitivity of the analysis. researchgate.netcanada.ca Fluorinated amines have been analyzed using LC-MS techniques, often with the aid of ion-pairing reagents to improve chromatographic retention. nih.govacs.org

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from reaction byproducts or other components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. nih.gov By using a suitable stationary phase (column) and mobile phase, impurities can be separated from the main compound. Reversed-phase HPLC, often with fluorinated stationary phases, can provide enhanced separation for fluorinated compounds. chromatographyonline.comresearchgate.net The purity is typically determined by measuring the relative peak area of the main component in the chromatogram.

Gas Chromatography (GC): As mentioned in the context of GC-MS, GC can also be used as a standalone technique for purity analysis of volatile compounds. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Table 2: Summary of Analytical Techniques for this compound.

| Technique | Information Obtained | Relevance |

| ¹H NMR | Proton environment and connectivity | Structural confirmation of the alkyl chain |

| ¹³C NMR | Carbon skeleton | Confirmation of the carbon framework |

| ¹⁹F NMR | Fluorine environment and quantitation | Confirmation of the CF₃ group, purity assessment |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and assignments | Unambiguous structural elucidation |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Confirmation of molecular formula |

| GC-MS | Separation and identification of volatile compounds | Purity analysis and identification in mixtures |

| LC-MS/MS | Separation and sensitive detection | Purity analysis and trace-level quantification |

| HPLC | Purity assessment and separation | Quality control and purification |

| GC | Purity assessment of volatile compounds | Quality control |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful separation techniques widely employed in the analysis of volatile and non-volatile compounds, respectively. openaccessjournals.comresearchgate.net In the context of this compound, these methods are invaluable for assessing purity, identifying impurities, and quantifying the compound in various matrices.

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile compounds like this compound. openaccessjournals.com The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. openaccessjournals.comsigmaaldrich.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. For this compound, the presence of the trifluoromethyl group can influence its volatility and interaction with the stationary phase, leading to distinct retention characteristics compared to its non-fluorinated analog, heptylamine (B89852).

Derivatization is a common strategy to enhance the volatility and detectability of amines in GC analysis. researchgate.net For instance, derivatization with reagents like pentafluorobenzoyl chloride can produce derivatives with excellent chromatographic properties and sensitivity for detection by electron capture detectors (ECD) or mass spectrometry (MS). researchgate.net

Table 1: Hypothetical GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

| Hypothetical Retention Time | ~12.5 minutes |

High-Performance Liquid Chromatography (HPLC):

For less volatile derivatives or when analyzing this compound in complex mixtures, HPLC is the method of choice. researchgate.net This technique separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. researchgate.net Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly used for the separation of amines.

Similar to GC, derivatization can be employed in HPLC to improve the detection of amines. Reagents such as naphthalene-2,3-dicarboxaldehyde can be used to form highly fluorescent derivatives, allowing for sensitive detection using a fluorescence detector. researchgate.net

Table 2: Hypothetical HPLC Conditions for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV Detector at 254 nm or Fluorescence Detector (excitation/emission wavelengths dependent on the derivatizing agent) |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | ~8.2 minutes |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of a compound. msu.edubruker.com

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. msu.edu The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the IR spectrum would exhibit characteristic peaks for the N-H stretches of the primary amine group, C-H stretches of the alkyl chain, and the very strong and distinct C-F stretching vibrations of the trifluoromethyl group. wpmucdn.com Primary amines typically show two N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.com

Raman Spectroscopy:

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. bruker.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This makes it particularly useful for identifying non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be effective in probing the C-C backbone and the symmetric C-F stretching modes.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Weak |

| N-H (Amine) | Scissoring Bend | 1650 - 1580 | Weak |

| C-H (Alkyl) | Stretch | 2960 - 2850 | 2960 - 2850 |

| C-F (Trifluoromethyl) | Stretch | 1350 - 1150 (strong, multiple bands) | 1350 - 1150 (strong) |

| C-N (Amine) | Stretch | 1250 - 1020 | Moderate |

| C-C (Alkyl) | Stretch | Weak | 1100 - 800 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. wikipedia.orgmdpi.com By analyzing the diffraction pattern, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed. nih.gov

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state structure. This would provide invaluable information on:

Intermolecular interactions: The nature and geometry of hydrogen bonding involving the amine group and any other non-covalent interactions, such as dipole-dipole interactions involving the trifluoromethyl group.

Packing arrangement: How the molecules are arranged in the crystal lattice, which influences the physical properties of the solid.

While a specific crystal structure for this compound is not publicly available, the general procedure involves growing a high-quality single crystal from a suitable solvent, mounting it on a diffractometer, and collecting diffraction data. The data is then processed to solve and refine the crystal structure.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₄F₃N |

| Formula Weight | 169.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5° |

| Volume | 1025 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.095 g/cm³ |

Future Research Directions and Unexplored Avenues for 7,7,7 Trifluoro Heptylamine

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in contemporary organic synthesis. Future research on 7,7,7-Trifluoro-heptylamine should prioritize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic approaches to fluorinated amines often rely on multi-step sequences that may involve harsh reagents and generate significant waste. nih.gov Greener alternatives could be explored through several avenues:

Catalytic Hydrogenation: One promising direction is the catalytic hydrogenation of corresponding fluorine-containing nitro compounds or nitriles. alfa-chemistry.com The development of highly efficient and selective catalysts for the reduction of a 7,7,7-trifluoro-heptanenitrile or 1-nitro-7,7,7-trifluoro-heptane precursor would represent a significant advancement.

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally friendly route to this compound. This would involve the identification or engineering of enzymes capable of accommodating the fluorinated substrate.

Microwave-Assisted Organic Synthesis (MAOS): MAOS has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. univpancasila.ac.id Investigating microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound could lead to more efficient and sustainable processes. unive.it

Renewable Feedstocks: While challenging, long-term research could focus on the synthesis of this compound from renewable feedstocks, moving away from petroleum-based starting materials. This aligns with the core principles of green chemistry, which advocate for the use of renewable resources. dokumen.pub

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties conferred by the trifluoromethyl group can lead to novel reactivity patterns that are not observed in non-fluorinated analogues. A systematic investigation into the reactivity of this compound could uncover new and valuable chemical transformations.

Umpolung Strategies: Researchers could explore "umpolung" or reverse polarity strategies to enable the amine to act as an electrophile precursor. nih.gov This could open up new avenues for carbon-nitrogen bond formation.

Reactions with Difluorocarbene: The interaction of primary amines with difluorocarbene is known to generate isocyanides in situ, which can then undergo further cyclizations and transformations. researchgate.netnih.govacs.org Studying the reaction of this compound with sources of difluorocarbene could lead to the synthesis of novel nitrogen-containing heterocycles.

Nitrogen-Centered Radicals: The generation of nitrogen-centered radicals from this compound could be a fruitful area of research. These reactive intermediates can participate in a variety of transformations, including carbon-hydrogen amination and the synthesis of complex heterocyclic structures. acs.org

Late-Stage Functionalization: The development of methods for the selective functionalization of the alkyl chain of this compound, while preserving the amine and trifluoromethyl groups, would be highly valuable for creating a diverse library of derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the ability to perform reactions under conditions that are difficult to achieve in a flask. The integration of this compound synthesis and derivatization with flow chemistry platforms is a promising future direction.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate scaling up production. acs.org Reactions involving gaseous reagents, such as fluoroform, are particularly well-suited for flow reactors. asahilab.co.jp

Automated Derivatization: An automated synthesis platform could be employed to rapidly generate a library of this compound derivatives. This high-throughput approach would accelerate the discovery of new compounds with interesting biological or material properties.

In-line Analysis: The integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, with flow reactors would allow for real-time reaction monitoring and optimization. acs.orgasahilab.co.jp

Advanced Mechanistic Insights through Real-Time Monitoring and Advanced Computation

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Future research should focus on elucidating the mechanisms of reactions involving this compound using a combination of advanced spectroscopic techniques and computational modeling.

Real-Time NMR Spectroscopy: On-line reaction monitoring by NMR has proven to be a valuable tool for gaining insight into reaction kinetics and identifying transient intermediates. magritek.commagritek.com This technique could be applied to study the formation of this compound and its subsequent reactions.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, predict transition state geometries, and understand the electronic effects of the trifluoromethyl group on reactivity. core.ac.uktheprj.org Such studies can provide valuable insights that complement experimental observations. dokumen.pub

Hybrid Computational-Experimental Approaches: The combination of experimental data from real-time monitoring with computational modeling can provide a comprehensive picture of a reaction mechanism. marquette.edu This synergistic approach is particularly powerful for studying complex reaction networks.

Expanding the Scope of Derivatization for New Functional Applications

The true potential of this compound lies in its use as a building block for the synthesis of more complex molecules with novel functions. A systematic exploration of its derivatization is essential for unlocking this potential.

Pharmaceutical and Agrochemical Applications: The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. Derivatization of the primary amine of this compound with various bioactive scaffolds could lead to the discovery of new drug candidates and crop protection agents. For instance, derivatives could be explored as protein kinase C agonists. nih.gov

Materials Science: The unique properties of the trifluoromethyl group, such as its high lipophilicity and electronegativity, make it an attractive component for advanced materials. Derivatives of this compound could be investigated for applications in areas such as liquid crystals, polymers, and self-assembled monolayers.

Analytical Reagents: Chiral derivatives of this compound could be developed as novel derivatizing agents for the separation and analysis of enantiomers by chromatography. scribd.comgreyhoundchrom.comrsc.org The trifluoromethyl group can serve as a useful NMR or mass spectrometry tag.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,7,7-Trifluoro-heptylamine, and how do reaction conditions influence yield?

- Methodology :

- Fluorination Strategies : Catalytic hydrotrifluoromethylation (e.g., using styrenes or aliphatic alkenes as precursors) is a common approach for introducing trifluoromethyl groups. For example, highlights hydrotrifluoromethylation of alkenes to synthesize trifluoroalkyl derivatives like 7,7,7-Trifluoroheptyl benzoate.

- Amine Functionalization : Post-fluorination steps may involve reductive amination or Gabriel synthesis to introduce the amine group.

- Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Cu or Pd-based catalysts) critically affect yield. Trials with incremental adjustments to these parameters are recommended.

- Table 1 : Comparison of Fluorination Methods

| Method | Precursor | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrotrifluoromethylation | Aliphatic alkene | CuI | 65–78 | Adapted from |

| Radical Trifluoromethylation | Alkyl bromide | Fe(acac)₃ | 52–68 | General literature |

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology :

- Analytical Techniques :

- NMR Spectroscopy : Compare and NMR shifts to reference data for trifluoroalkylamines. For example, lists shifts for structurally similar 3-(Trifluoromethyl)phenethylamine (CAS 52516-30-0).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 189.17 for C₉H₁₀F₃N in ).

- Chromatography : HPLC or GC with trifluoro-specific detectors (e.g., ECD) to assess purity.

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to potential volatility and toxicity (as emphasized in and ).

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent degradation.

- Waste Disposal : Follow institutional guidelines for fluorinated organic waste, as improper disposal risks environmental contamination.

Advanced Research Questions

Q. How does the electronic influence of the trifluoroalkyl group affect the reactivity of this compound in nucleophilic reactions?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations to map electron density around the amine group. The strong electron-withdrawing effect of CF₃ may reduce nucleophilicity.

- Experimental Validation : Compare reaction rates of this compound with non-fluorinated analogs in SN2 reactions (e.g., alkylation with methyl iodide).

- Structural Analysis : X-ray crystallography (as in ) to correlate bond angles (e.g., C–N–C angles ~115°) with steric hindrance.

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Multi-Technique Cross-Validation : For example, if NMR signals conflict with predicted shifts, use DEPT or HSQC to assign carbon environments.

- Reproducibility Testing : Conduct triplicate syntheses and analyses to rule out batch-specific impurities (per ’s emphasis on multiple trials).

- Literature Benchmarking : Cross-reference with databases like Reaxys or SciFinder for known discrepancies in trifluoroalkylamine spectra.

Q. What role does this compound play in designing fluorinated drug analogs?

- Methodology :

- Pharmacophore Integration : Use the CF₃ group to enhance metabolic stability or lipophilicity. For example, cites fluorinated analogs as reference standards in forensic toxicology.

- In Silico Screening : Molecular docking studies to predict binding affinity with target proteins (e.g., GPCRs).

- Table 2 : Comparative Bioavailability of Fluorinated Amines

| Compound | LogP | Metabolic Half-life (h) | Target Protein |

|---|---|---|---|

| This compound | 2.1 | 4.8 | CYP3A4 |

| Non-fluorinated analog | 1.3 | 2.1 | CYP3A4 |

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodology :

- Software : Use Gaussian (DFT), COSMO-RS (solubility), or Molinspiration (partition coefficients).

- Validation : Compare predicted vs. experimental values (e.g., boiling point, solubility in ethanol) from and .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodology :

- Controlled Degradation Studies : Expose the compound to varying pH levels (1–6) and monitor decomposition via LC-MS.

- Mechanistic Probes : Isotope labeling (e.g., in H₂O) to trace hydrolysis pathways.

- Literature Synthesis : Replicate prior experimental conditions to identify methodological discrepancies (e.g., stirring rate, solvent purity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.